Domiphen bromide

Catalog No.
S526505
CAS No.
538-71-6
M.F
C22H40NO.Br
C22H40BrNO
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Domiphen bromide

CAS Number

538-71-6

Product Name

Domiphen bromide

IUPAC Name

dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide

Molecular Formula

C22H40NO.Br
C22H40BrNO

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

OJIYIVCMRYCWSE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-]

Solubility

Freely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene

Synonyms

N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium Bromide (1:1); Dodecyldimethyl(2-phenoxyethyl)a mmonium Bromide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-]

Domiphen bromide is a quaternary ammonium compound, specifically dodecyldimethyl(2-phenoxyethyl)ammonium bromide, with the chemical formula C22H40BrNOC_{22}H_{40}BrNO and a molecular weight of approximately 414.47 g/mol. It is recognized for its antiseptic properties and is primarily used as a topical agent in medical and pharmaceutical applications. The compound exhibits surfactant characteristics, making it effective against a variety of pathogens due to its ability to disrupt cell membranes .

  • The exact mechanism of Domiphen bromide's antimicrobial activity is not fully elucidated in scientific research.
  • However, its structure suggests a two-pronged attack on bacteria:
    • The long hydrophobic chain likely disrupts the bacterial cell membrane [].
    • The positively charged nitrogen interacts with negatively charged components in the membrane, further destabilizing it [].
  • This disruption can lead to leakage of cellular contents and ultimately cell death [].
  • Domiphen bromide is generally considered safe for topical use when applied as directed [].
  • However, some studies suggest potential for skin irritation, especially with prolonged use.
  • Accidental ingestion may cause gastrointestinal upset [].
  • Specific data on flammability and reactivity is not readily available in scientific literature.
Typical of quaternary ammonium compounds. It can undergo hydrolysis in aqueous environments, leading to the formation of dodecylamine and phenoxyethanol. The compound's quaternary nitrogen allows for interactions with anionic species, which can lead to the formation of complexes that enhance its antimicrobial efficacy. Additionally, it can act as a cationic surfactant, facilitating the solubilization of hydrophobic substances .

Domiphen bromide exhibits significant biological activity, particularly as an antiseptic. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. Recent studies have highlighted its antiplasmodial activity against Plasmodium falciparum, suggesting that it inhibits the methylerythritol phosphate pathway, crucial for the survival of malaria parasites. This rapid mode of action indicates potential for development as an antimalarial therapeutic agent .

The synthesis of domiphen bromide typically involves the reaction of dodecylamine with phenoxyethyl bromide in a suitable solvent under controlled conditions. This reaction leads to the formation of the quaternary ammonium salt through alkylation. The process may require purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for pharmaceutical applications .

Domiphen bromide is widely employed in various applications:

  • Topical Antiseptic: Used in formulations for skin disinfection and wound care.
  • Pharmaceuticals: Incorporated into dental preparations and topical solutions for treating infections.
  • Industrial Uses: Utilized as a surfactant in cleaning products and formulations requiring antimicrobial properties .

Domiphen bromide shares similarities with several other quaternary ammonium compounds known for their antiseptic properties. Here are some comparable compounds:

Compound NameChemical FormulaKey Properties
Benzalkonium chlorideC21H36ClNC_{21}H_{36}ClNBroad-spectrum antimicrobial; used in disinfectants
Cetylpyridinium chlorideC21H38ClNC_{21}H_{38}ClNEffective against bacteria; used in mouthwashes
ChlorhexidineC22H30Cl2N10C_{22}H_{30}Cl_2N_10Strong antibacterial; used in surgical scrubs

Uniqueness of Domiphen Bromide:

  • Domiphen bromide's unique structure allows it to target specific pathways in pathogens, such as the methylerythritol phosphate pathway in malaria parasites, distinguishing it from others that primarily act through membrane disruption alone .

Domiphen bromide is a quaternary ammonium compound with the molecular formula C₂₂H₄₀BrNO and a molecular weight of 414.46-414.472 grams per mole [1] [2] [7]. The International Union of Pure and Applied Chemistry name for this compound is dodecyldimethyl(2-phenoxyethyl)azanium bromide [1] [3]. The compound is also known by several synonyms including phenododecinium bromide, dodecyldimethyl(2-phenoxyethyl)ammonium bromide, and beta-phenoxyethyldimethyldodecylammonium bromide [3] [5].

The structural composition of domiphen bromide consists of a positively charged nitrogen atom bonded to four organic groups: two methyl groups, one dodecyl chain (twelve-carbon aliphatic chain), and one 2-phenoxyethyl group [1] [4]. The bromide ion serves as the counterion to balance the positive charge on the quaternary ammonium center [1] [3]. The Chemical Abstracts Service registry number for domiphen bromide is 538-71-6 [1] [2] [3].

The InChI (International Chemical Identifier) for domiphen bromide is InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1, with the corresponding InChI Key being OJIYIVCMRYCWSE-UHFFFAOYSA-M [1] [5]. The Simplified Molecular Input Line Entry System representation is [Br-].CCCCCCCCCCCCN+(C)CCOC1=CC=CC=C1 [1] [3].

Physical Properties

Crystalline Characteristics and Melting Point (112-113°C)

Domiphen bromide exhibits distinct crystalline characteristics as a solid compound at room temperature [4] [8]. The compound appears as white to off-white crystals with a well-defined crystalline structure [8] [9]. The melting point of domiphen bromide is consistently reported as 112-113°C across multiple sources [4] [5]. Some literature sources report a slightly broader range of 117-119°C, though the more commonly cited range remains 112-113°C [6] [9].

The crystalline nature of domiphen bromide contributes to its stability and handling properties [4]. The compound maintains its crystalline form under normal storage conditions but exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [7] [23]. This hygroscopic behavior necessitates careful storage in sealed containers to prevent moisture uptake that could affect the compound's properties and purity [7] [11].

Organoleptic Properties

The organoleptic properties of domiphen bromide have been well-characterized through empirical observation [4] [8]. The compound possesses a mild characteristic odor that is distinctive but not overpowering [4] [8]. This odor profile is consistent with many quaternary ammonium compounds and is attributed to the organic components of the molecular structure [4].

In terms of taste characteristics, domiphen bromide exhibits a bitter taste when sampled [4] [8]. This bitter taste profile is typical of quaternary ammonium compounds and is related to their interaction with taste receptors [4]. The bitter taste serves as a natural deterrent to accidental ingestion and is consistent across different preparation methods of the compound [4].

Solubility Profile in Various Solvents

Domiphen bromide demonstrates excellent solubility characteristics across a wide range of solvents, making it versatile for various applications [4] [7] [10]. The compound is freely soluble in water with a solubility of 100 grams per 100 milliliters [4] [8]. This high water solubility is particularly notable because the solubility decreases significantly at lower temperatures [4].

Detailed solubility studies have been conducted across twelve different mono solvents at temperatures ranging from 283.15 to 323.15 Kelvin [10]. The solubility profile in various organic solvents shows domiphen bromide to be soluble in ethanol, acetone, ethyl acetate, and chloroform [7] [23]. However, the compound exhibits only slight solubility in benzene [7] [23].

Table 1: Solubility Profile of Domiphen Bromide in Various Solvents

SolventSolubility DescriptionMole Fraction at 298.15 KReference
WaterFreely soluble (100 g/100 mL)- [4] [8]
1-PentanolHighest organic solubility0.1642 [10]
n-ButanolHigh solubility0.1567 [10]
n-PropanolHigh solubility0.1572 [10]
EthanolHigh solubility0.1569 [10]
iso-ButanolModerate solubility0.1454 [10]
iso-PropanolModerate solubility0.104515 [10]
tert-ButanolLower solubility0.08657 [10]
N-Methyl-2-pyrrolidoneModerate solubility0.05308 [10]
N,N-DimethylformamideModerate solubility0.04671 [10]
Dimethyl sulfoxideModerate solubility0.04505 [10]
N,N-DimethylacetamideLower solubility0.04156 [10]
AcetonitrileLow solubility0.009906 [10]

The solubility behavior shows a clear temperature dependence, with mole fraction solubility increasing positively with increasing temperature across all tested solvents [10]. Among the alcoholic solvents, 1-pentanol demonstrates the highest solubility, followed closely by n-butanol, n-propanol, and ethanol [10].

Aqueous solutions of domiphen bromide exhibit specific characteristics including clarity, colorlessness, and profuse foaming upon shaking [4]. The pH values of aqueous solutions vary with concentration: a 10% solution has a pH of 6.42, a 1% commercial product solution has a pH of 5.5 at 25°C, and a 0.1% solution has a pH of 6.8 [4].

Chemical Reactivity and Stability

Domiphen bromide demonstrates good chemical stability under normal conditions but exhibits specific reactivity patterns characteristic of quaternary ammonium compounds [7] [11] [12]. The compound is stable under standard storage conditions when kept in an inert atmosphere at room temperature [9]. However, it shows incompatibility with strong oxidizing agents, which can lead to degradation reactions [7] [23].

Stressed degradation studies have revealed specific degradation pathways for domiphen bromide [20]. Under oxidative conditions, the primary degradation product identified is para-bromodomiphen, which forms through phenyl bromination due to the oxidation of the bromide counterion [20]. This degradation pathway has been characterized using liquid chromatography coupled with electrospray ionization mass spectrometry [20].

The compound exhibits specific surface-active properties due to its amphiphilic structure [22] [25]. Critical micelle concentration studies have determined that domiphen bromide forms micelles in aqueous solution at concentrations of 1.78-1.86 millimolar [22] [25]. The surface tension at the critical micelle concentration is 36.5 millinewtons per meter [22] [25].

Table 2: Surface Activity and Micellization Properties

PropertyValueReference
Critical Micelle Concentration1.78-1.86 mM [22] [25]
Surface Tension at CMC36.5 mN/m [22] [25]
Krafft Temperature287.3 K [22] [25]
Aggregation Number52.0 ± 4.0 [22] [25]
Hydrodynamic Radius1.39 nm [22] [25]

The aqueous solutions demonstrate characteristic surface tension values that range from 26.75 dynes per centimeter for 10% solutions to 22.08 dynes per centimeter for 0.1% solutions, as measured by the capillary rise method [4]. The compound shows incompatibility with soap, which is typical for cationic surfactants when mixed with anionic surfactants [4].

Structural Comparison with Related Quaternary Ammonium Compounds

Domiphen bromide belongs to the broader class of quaternary ammonium compounds, which share the common structural feature of a positively charged nitrogen atom bonded to four organic substituents [14] [16]. The distinguishing structural features of domiphen bromide include the presence of a phenoxyethyl group and a dodecyl chain, which differentiate it from other quaternary ammonium antiseptics [1] [4].

Benzalkonium chloride, another widely used quaternary ammonium compound, differs from domiphen bromide in having a benzyl group directly attached to the nitrogen atom and variable alkyl chain lengths typically ranging from 8 to 18 carbons [16] [18]. The structural difference results in benzalkonium chloride having different solubility and antimicrobial properties compared to domiphen bromide [16] [18].

Cetylpyridinium chloride represents another structural variant within the quaternary ammonium family, characterized by a pyridinium ring system instead of the quaternary nitrogen arrangement found in domiphen bromide [17] [21]. This structural difference influences the compound's mechanism of action and spectrum of activity [17] [21].

Table 3: Structural Comparison of Quaternary Ammonium Compounds

CompoundKey Structural FeaturesMolecular FormulaCounterionReference
Domiphen bromidePhenoxyethyl group, dodecyl chainC₂₂H₄₀BrNOBromide [1] [4]
Benzalkonium chlorideBenzyl group, variable alkyl chainsVariableChloride [16] [18]
Cetylpyridinium chloridePyridinium ring, cetyl chainC₂₁H₃₈ClNChloride [17] [21]
Benzethonium chlorideMethylphenyl group, ethoxy linkageC₂₇H₄₂ClNO₂Chloride [19]

Benzethonium chloride shares some structural similarities with domiphen bromide in having an ethoxy linkage, but differs in the presence of a methylphenyl group and benzyl substitution pattern [19]. These structural variations among quaternary ammonium compounds result in different physicochemical properties, solubility profiles, and biological activities [14] [15].

The phenoxyethyl group in domiphen bromide contributes to its unique solubility characteristics and surface activity properties [22] [25]. This structural feature distinguishes domiphen bromide from simpler quaternary ammonium compounds and contributes to its effectiveness in various applications [15]. The dodecyl chain length of twelve carbons provides optimal balance between hydrophobic and hydrophilic properties, contributing to the compound's surfactant characteristics [22] [25].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

Crystals

Hydrogen Bond Acceptor Count

2

Exact Mass

413.22933 g/mol

Monoisotopic Mass

413.22933 g/mol

Heavy Atom Count

25

Taste

Bitter

LogP

log Kow = 4.20 /Estimated/

Odor

Mild characteristic odor

Appearance

White Solid

Melting Point

112-113 °C

UNII

R4CY19YS7C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-infective (topical)
The efficacy and tolerability of domiphen bromide (domifen bromide), administered at a dosage of 0.5 mg every 4-6 hr in a double-blind placebo controlled study in 31 patients affected by acute infectious dental diseases, are described. After 2 days of treatment with the drug, there was a significant decrease in pain and inflammation. The drug elicited a good response, improved prognosis and reduced the number of days of illness.

Mechanism of Action

Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants.

Vapor Pressure

3.1X10-11 mm Hg @ 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

538-71-6

Wikipedia

Domiphen_bromide

Use Classification

Cosmetics -> Antiplaque; Deodorant; Oral care; Antimicrobial

General Manufacturing Information

1-Dodecanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, bromide (1:1): ACTIVE
Prepared by heating phenoxyethyldimethylamine with dodecyl bromide

Dates

Modify: 2023-08-15

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